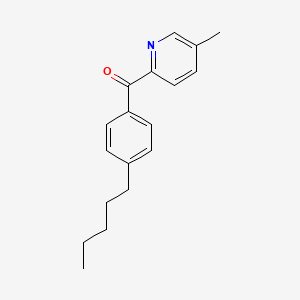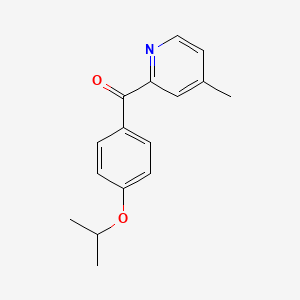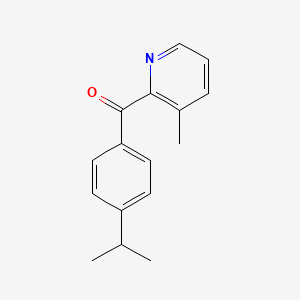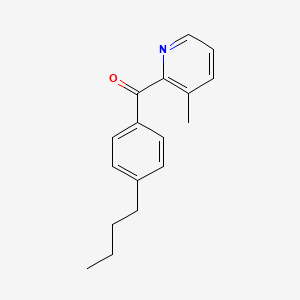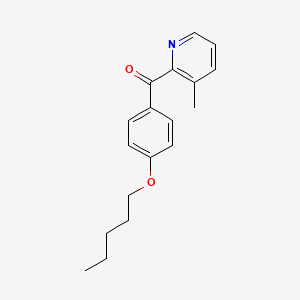
3-Methyl-2-(4-pentyloxybenzoyl)pyridine
Descripción general
Descripción
3-Methyl-2-(4-pentyloxybenzoyl)pyridine (MPBP) is a chemical compound that belongs to the family of pyridine derivatives. It is a potent and selective antagonist of the nicotinic acetylcholine receptor (nAChR) subtype α7. MPBP has been the subject of extensive research in recent years due to its potential therapeutic applications in various neurological disorders.
Aplicaciones Científicas De Investigación
1. Synthesis and Pharmacological Evaluation
A study by Suresh, Lavanya, and Rao (2016) presented a new series of thiazolo-triazolo-pyridine derivatives for their significant antibacterial and antifungal activity. This research indicates the potential of 3-Methyl-2-(4-pentyloxybenzoyl)pyridine derivatives in the development of antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
2. Application in Organic Synthesis
Pan et al. (2010) described the use of imidazo[1,5-a]pyridine carbenes, closely related to 3-Methyl-2-(4-pentyloxybenzoyl)pyridine, in organic synthesis, particularly in the production of substituted furans. This work highlights the compound's role in facilitating complex chemical reactions (Pan et al., 2010).
3. Psychopharmacological Research
Research by Cosford et al. (2003) on 2-Methyl-6-(phenylethynyl)pyridine, a structural analog of 3-Methyl-2-(4-pentyloxybenzoyl)pyridine, explored its use as a noncompetitive mGlu5 receptor antagonist with potential applications in psychopharmacology (Cosford et al., 2003).
4. Synthesis of Functionalized Isoxazoles
Ruano, Fajardo, and Martín (2005) conducted a study on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, showcasing the role of pyridine derivatives in creating new chemical structures for further applications (Ruano, Fajardo, & Martín, 2005).
5. Cancer Research
A study by Dinda et al. (2014) explored the cytotoxicity of silver(I), gold(I), and gold(III) complexes of a pyridine wingtip substituted annelated N-heterocyclic carbene, relating to compounds like 3-Methyl-2-(4-pentyloxybenzoyl)pyridine in cancer research (Dinda et al., 2014).
Propiedades
IUPAC Name |
(3-methylpyridin-2-yl)-(4-pentoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-4-5-13-21-16-10-8-15(9-11-16)18(20)17-14(2)7-6-12-19-17/h6-12H,3-5,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGQEQGDFGBADJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801219640 | |
| Record name | (3-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801219640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(4-pentyloxybenzoyl)pyridine | |
CAS RN |
1187167-21-0 | |
| Record name | (3-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801219640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



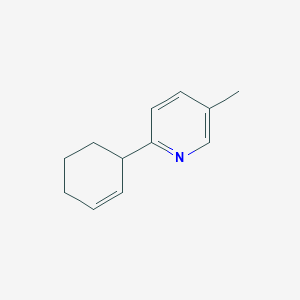
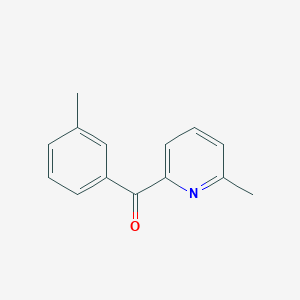
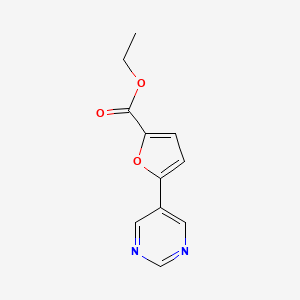
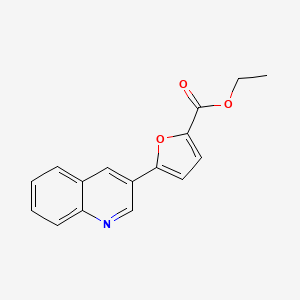
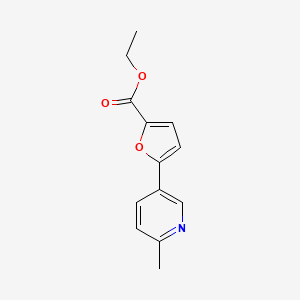


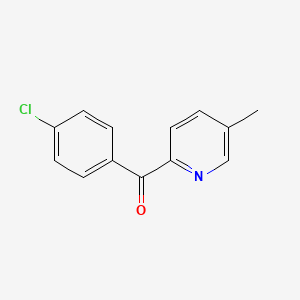

![5,2'-Dimethyl-[2,4']bipyridinyl](/img/structure/B1392012.png)
